molecular formula C8H12N2O3 B14633048 Ethyl (E)-N-(ethoxymethylidene)-3-nitriloalaninate CAS No. 52579-16-5

Ethyl (E)-N-(ethoxymethylidene)-3-nitriloalaninate

Cat. No.: B14633048
CAS No.: 52579-16-5
M. Wt: 184.19 g/mol
InChI Key: LLTAOCILBHLJBB-UHFFFAOYSA-N
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Description

Ethyl N-(ethoxycarbonylcyanomethyl) formimidate is an organic compound that belongs to the class of formimidates These compounds are characterized by the presence of a formimidate group, which is a functional group containing a formyl group (CHO) attached to an imidate (N=C)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(ethoxycarbonylcyanomethyl) formimidate typically involves the reaction of ethyl formimidate with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ethyl N-(ethoxycarbonylcyanomethyl) formimidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonylcyanomethyl) formimidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formimidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted formimidates.

Scientific Research Applications

Ethyl N-(ethoxycarbonylcyanomethyl) formimidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(ethoxycarbonylcyanomethyl) formimidate involves its interaction with specific molecular targets. The formimidate group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the desired chemical transformations. The pathways involved depend on the specific conditions and reagents used in the reactions.

Comparison with Similar Compounds

Ethyl N-(ethoxycarbonylcyanomethyl) formimidate can be compared with other similar compounds, such as:

    Ethyl formimidate: Similar in structure but lacks the cyano group.

    Ethyl cyanoacetate: Contains a cyano group but lacks the formimidate group.

    Methyl N-(ethoxycarbonylcyanomethyl) formimidate: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of ethyl N-(ethoxycarbonylcyanomethyl) formimidate lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52579-16-5

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-cyano-2-(ethoxymethylideneamino)acetate

InChI

InChI=1S/C8H12N2O3/c1-3-12-6-10-7(5-9)8(11)13-4-2/h6-7H,3-4H2,1-2H3

InChI Key

LLTAOCILBHLJBB-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC(C#N)C(=O)OCC

Origin of Product

United States

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